molecular formula C11H8N4O B11460266 5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11460266
M. Wt: 212.21 g/mol
InChI Key: VDLAMKOWEPPHTP-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazolo-pyrazines. This compound is characterized by its unique structure, which includes an oxadiazole ring fused to a pyrazine ring, with a 4-methylphenyl group attached to the oxadiazole ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 4-methylphenylhydrazine with glyoxal in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various substituted oxadiazolo-pyrazines, hydrazine derivatives, and oxides. These products can be further modified to obtain compounds with desired properties for specific applications .

Scientific Research Applications

5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

5-(4-methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C11H8N4O/c1-7-2-4-8(5-3-7)9-6-12-10-11(13-9)15-16-14-10/h2-6H,1H3

InChI Key

VDLAMKOWEPPHTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=NON=C3N=C2

Origin of Product

United States

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